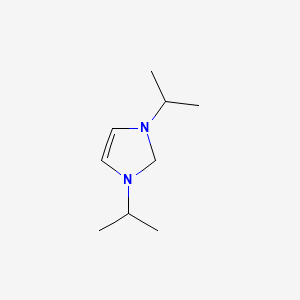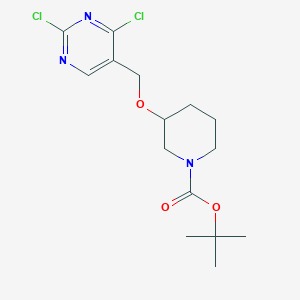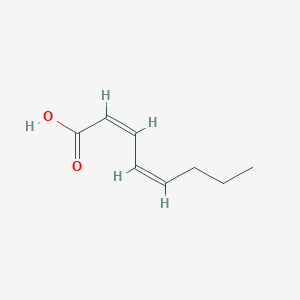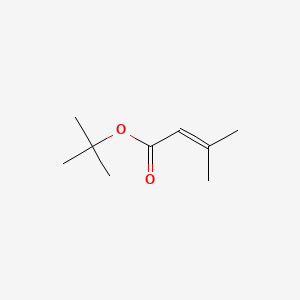
rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide: is a chiral organophosphorus compound It is characterized by the presence of a phospholane ring, which is a five-membered ring containing phosphorus
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide typically involves the reaction of diphenylphosphine with an appropriate diol under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of a phospholane intermediate, which is subsequently oxidized to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine or phosphine oxide.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and oxone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as phosphine oxides.
Reduction: Reduced forms such as phosphines.
Substitution: Substituted phospholane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a ligand in asymmetric catalysis, where it helps in the formation of chiral products with high enantioselectivity. It is also employed in the synthesis of complex organic molecules.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for developing new therapeutic agents.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its chiral nature makes it valuable in the development of drugs with specific stereochemistry.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including as a stabilizer or additive in polymer production.
Mecanismo De Acción
The mechanism of action of rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also interact with biological macromolecules, influencing their function and activity. The pathways involved in its action depend on the specific context of its use, whether in catalysis, biological systems, or material science.
Comparación Con Compuestos Similares
rel-(2R,5S)-2,5-diphenylphospholane: Similar structure but lacks the hydroxyl group.
rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane: Similar structure but without the oxide group.
rel-(2R,5S)-2,5-diphenylphospholane 1-sulfide: Similar structure but contains a sulfide group instead of an oxide.
Uniqueness: The presence of both hydroxyl and oxide groups in rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide makes it unique. These functional groups contribute to its reactivity and potential applications in various fields. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral catalysis.
Propiedades
Fórmula molecular |
C16H17O2P |
|---|---|
Peso molecular |
272.28 g/mol |
Nombre IUPAC |
(2S,5R)-1-hydroxy-2,5-diphenyl-1λ5-phospholane 1-oxide |
InChI |
InChI=1S/C16H17O2P/c17-19(18)15(13-7-3-1-4-8-13)11-12-16(19)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,17,18)/t15-,16+ |
Clave InChI |
JXBQOEHGCNDFQE-IYBDPMFKSA-N |
SMILES isomérico |
C1C[C@H](P(=O)([C@H]1C2=CC=CC=C2)O)C3=CC=CC=C3 |
SMILES canónico |
C1CC(P(=O)(C1C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15201283.png)

![methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate](/img/structure/B15201304.png)
![5-Benzyl-2-(4-methoxybenzyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B15201312.png)
![Di-tert-butyl 5a,6,6a,11a,12,12a-hexahydro-6,12-methanoindolo[3,2-b]carbazole-5,11-dicarboxylate](/img/structure/B15201313.png)

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15201324.png)

![1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoropentan-2-ol](/img/structure/B15201346.png)


